N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine - 1421372-94-2

N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

Catalog Number: EVT-1691934
CAS Number: 1421372-94-2
Molecular Formula: C20H16FN5O3
Molecular Weight: 393.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine is a key intermediate in the synthesis of osimertinib , an antineoplastic agent. It belongs to the class of phenylpyrimidine derivatives, known for their diverse biological activities. In scientific research, it serves as a building block for developing novel compounds with potential applications in various fields, including medicinal chemistry, chemical biology, and material science.

Synthesis Analysis

The synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine involves multiple steps, starting from 4-fluoro-2-methoxy-5-nitro aniline. The aniline is protected with Boc anhydride to yield 4-fluoro-2-methoxy-5-tert-butyl-nitroanilino . This protected aniline is then reacted with N, N, N'- trimethyl-ethylenediamine, followed by reduction to obtain 2- (N, N, N'- trimethyl-ethanediyl amino) -4-methoxy-5-tert-butyl aniline. After removal of the Boc protecting group, reaction with acryloyl chloride yields 2-methoxy -4-N, N, N'- trimethyl ethylenediamine-5-yl acrylamide aniline. Finally, this compound reacts with 3- (2-chloro-4-yl) -1-methyl-indole to produce N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine . This synthetic route offers a high yield and utilizes mild reaction conditions, making it suitable for industrial production.

Another method involves the reaction of 1-(2-methoxy-4-fluoro-5-nitrophenyl)guanidine with N, N, N'-trimethylethylenediamine to yield 1-(4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)guanidine. This compound is further reacted with 1-(1-methylindolyl-3-yl)-3-(dimethylamino)-2-acrylketone to obtain N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methylindolyl-3-yl)pyrimidin-2-yl)-2-nitrophenyl-1, 4-diamine. Subsequently, hydrogenation reduces the nitro group to an amino group, and the resulting product is reacted with acryloyl chloride to produce N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine . This approach offers a streamlined synthesis route with good yields.

Mechanism of Action

While the specific mechanism of action of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine has not been extensively studied, its role as an intermediate in the synthesis of osimertinib suggests potential interactions with epidermal growth factor receptor (EGFR) . Osimertinib acts as a third-generation EGFR tyrosine kinase inhibitor (TKI), selectively targeting EGFR mutations found in certain types of cancers. The structural features of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine, including the pyrimidine core and the indole moiety, likely contribute to the binding affinity and selectivity of osimertinib towards EGFR.

Applications

The primary application of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine is as a crucial intermediate in the synthesis of osimertinib, a clinically approved antineoplastic agent. It provides a key structural scaffold for the construction of this drug molecule, contributing to its pharmacological activity.

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one is a crucial intermediate in the synthesis of various biologically active compounds, including the anti-cancer drug Osimertinib [ [] ].

Relevance: This compound shares the 1-methyl-1H-indol-3-yl moiety with N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine. This shared substructure is important for the biological activity of these compounds. [ [] ]

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide (Osimertinib)

Compound Description: N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide, commercially known as Osimertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It effectively treats non-small cell lung cancer, particularly targeting tumors harboring the EGFR T790M mutation, which confers resistance to first- and second-generation EGFR TKIs [ [], [] ].

    These structural similarities suggest that N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine might also exhibit anti-cancer activity, potentially as an EGFR TKI. [ [], [] ]

    3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

    Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib Mesylate [ [] ]. Genotoxic impurities are substances that can damage DNA, potentially leading to mutations and cancer.

    Relevance: This compound shares a significant structural resemblance with both Osimertinib and N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine. The core structure comprises a pyrimidine ring with a 1-methyl-1H-indol-3-yl group at position 4 and an aniline derivative at position 2. This close structural relationship highlights the importance of controlling impurities during Osimertinib synthesis to ensure patient safety [ [] ].

    N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide

    Compound Description: This compound is mentioned as another third-generation EGFR-TKI alongside Osimertinib, showcasing potential for treating cancers with T790M and L858R mutations [ [], [], [] ].

    Relevance: Although this compound possesses structural differences from N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (notably, a trifluoromethyl group instead of the 1-methyl-1H-indol-3-yl moiety on the pyrimidine ring), both are classified as EGFR-TKIs. This categorization highlights the potential of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine to possess similar biological activity due to its shared key structural features with other known EGFR-TKIs. [ [], [], [] ]

    N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide

    Compound Description: This is another example of a third-generation EGFR-TKI discussed alongside Osimertinib, demonstrating a similar potential for treating cancers with specific EGFR mutations [ [], [], [] ].

    Properties

    CAS Number

    1421372-94-2

    Product Name

    N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

    IUPAC Name

    N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine

    Molecular Formula

    C20H16FN5O3

    Molecular Weight

    393.4 g/mol

    InChI

    InChI=1S/C20H16FN5O3/c1-25-11-13(12-5-3-4-6-17(12)25)15-7-8-22-20(23-15)24-16-10-18(26(27)28)14(21)9-19(16)29-2/h3-11H,1-2H3,(H,22,23,24)

    InChI Key

    SZTYQQYYIMVETL-UHFFFAOYSA-N

    SMILES

    CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)F)[N+](=O)[O-]

    Canonical SMILES

    CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)F)[N+](=O)[O-]

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.